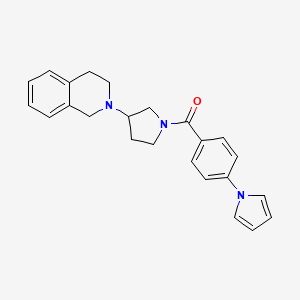
(4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N3O and its molecular weight is 371.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structural Overview
The compound's structure comprises a pyrrole ring linked to a tetrahydroisoquinoline core via a benzoyl group. This unique arrangement may influence its binding affinity and selectivity towards various biological targets. The molecular formula is C19H24N2O3, with a molecular weight of 328.4 g/mol.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to the isoquinoline class. For instance, derivatives similar to This compound have been shown to inhibit cell viability in various cancer cell lines, including colorectal and triple-negative breast cancer cells. In one study, an isoquinoline derivative exhibited significant inhibition against the NCI/ADR-RES DOX-resistant cell line, restoring sensitivity to chemotherapy agents .
The mechanism of action for isoquinoline derivatives typically involves interaction with specific enzymes or receptors. For example, certain compounds have been identified as potent inhibitors of human carbonic anhydrase (hCA), which plays a crucial role in tumor growth and metastasis. One derivative demonstrated an inhibition constant (Ki) of 6.8 nM against hCA XII and suppressed the Wnt/β-catenin signaling pathway, leading to apoptosis in cancer cells .
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Study on Pyrrole Derivatives : A series of pyrrole and indole derivatives were synthesized and evaluated for their ability to inhibit hCA. One compound showed strong inhibition with a Ki value of 10.2 nM, indicating its potential as an anticancer agent .
- Anti-inflammatory Activity : Compounds derived from amidrazones exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The most potent derivative achieved up to 85% inhibition at higher concentrations .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target/Mechanism | Inhibition Constant (Ki) |
|---|---|---|---|
| Compound 15 | Anticancer | hCA XII; Wnt/β-catenin signaling | 6.8 nM |
| Compound X | Anti-inflammatory | IL-6, TNF-α inhibition | Not specified |
| Compound Y | Anticancer | Colorectal cancer cell viability | Not specified |
Propriétés
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-24(20-7-9-22(10-8-20)25-13-3-4-14-25)27-16-12-23(18-27)26-15-11-19-5-1-2-6-21(19)17-26/h1-10,13-14,23H,11-12,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNMPJCQOWJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













